molecular formula C23H23ClN2O5S B6082606 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide

2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B6082606
M. Wt: 475.0 g/mol
InChI Key: KUUWIIAHZJLYJQ-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a chloro-substituted aniline, and a dimethoxyphenyl acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-2-methylaniline with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and methoxy substituents may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride compound with different substituents.

    3-(2,5-Dichlorobenzoyl)benzenesulfonyl chloride: A similar compound with dichloro substitution.

Uniqueness

2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not possible with other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-16-19(24)10-7-11-20(16)26(32(28,29)18-8-5-4-6-9-18)15-23(27)25-17-12-13-21(30-2)22(14-17)31-3/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUWIIAHZJLYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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